molecular formula C16H17ClN4O4S B2375243 N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide CAS No. 899989-71-0

N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide

Cat. No.: B2375243
CAS No.: 899989-71-0
M. Wt: 396.85
InChI Key: CXALHPSRFBCELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide is a useful research compound. Its molecular formula is C16H17ClN4O4S and its molecular weight is 396.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the mitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain, a key component of cellular respiration in fungi .

Mode of Action

The compound acts as an inhibitor of the mitochondrial cytochrome-bc1 complex . By binding to this complex, it prevents the transfer of electrons, thereby disrupting the process of cellular respiration in fungi . This leads to an energy deficit within the fungal cell, ultimately causing cell death .

Biochemical Pathways

The affected biochemical pathway is the electron transport chain in fungi . The inhibition of the cytochrome-bc1 complex disrupts this pathway, preventing the production of ATP, the main energy currency of the cell . This disruption affects various downstream processes that depend on ATP, leading to the death of the fungal cell .

Pharmacokinetics

Similar compounds are known to have good bioavailability and are able to reach their target sites effectively

Result of Action

The result of the compound’s action is the death of the fungal cell . By disrupting the electron transport chain, the compound causes an energy crisis within the cell, leading to cell death . This makes the compound effective against a wide range of fungal pathogens .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, temperature and humidity can affect the stability of the compound

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O4S/c1-2-7-18-15(22)16(23)19-14-12-8-26(24,25)9-13(12)20-21(14)11-5-3-10(17)4-6-11/h3-6H,2,7-9H2,1H3,(H,18,22)(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXALHPSRFBCELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.